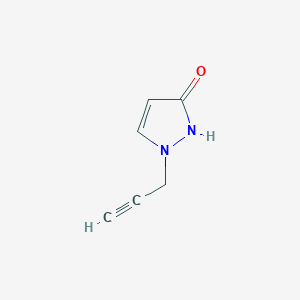

2-prop-2-ynyl-1H-pyrazol-5-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O |

|---|---|

Molecular Weight |

122.12 g/mol |

IUPAC Name |

2-prop-2-ynyl-1H-pyrazol-5-one |

InChI |

InChI=1S/C6H6N2O/c1-2-4-8-5-3-6(9)7-8/h1,3,5H,4H2,(H,7,9) |

InChI Key |

PIHRZZOYEMZEOD-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN1C=CC(=O)N1 |

Origin of Product |

United States |

N Alkylation of a Pre Formed Pyrazolone Ring:an Alternative and Highly Effective Strategy is the Direct N Alkylation of an Unsubstituted or C Substituted 1h Pyrazol 5 One. the Reaction of a Pyrazolone with Propargyl Bromide in the Presence of a Base E.g., K₂co₃ in a Polar Aprotic Solvent Like Dmf is a Common Protocol.researchgate.netphase Transfer Catalysis Ptc Has Also Been Shown to Be Effective for the N Propargylation of Azoles, Including Pyrazole, Using Propargyl Bromide in a Solid Liquid System, Which Can Offer Advantages of Mild Conditions and No Need for Solvent.clockss.orgthis Method is Particularly Useful if a Specifically Substituted Pyrazolone Core is First Synthesized by Other Means.

Chiral Synthesis and Enantioselective Approaches (If Applicable to Derivatives)

While 2-prop-2-ynyl-1H-pyrazol-5-one itself is achiral, it can serve as a key building block in the synthesis of chiral derivatives. The C4 position of the pyrazolone (B3327878) ring is a pro-nucleophilic site, and its functionalization has been a major focus of asymmetric catalysis. researchgate.net

A highly relevant and recent breakthrough is the direct enantioselective propargylation of 4-substituted pyrazolones. acs.orgnih.gov This reaction is achieved using phase-transfer catalysis with specialized amide-based Cinchona alkaloid catalysts. It allows for the installation of a propargyl group at the C4 position, creating an all-carbon quaternary stereocenter with excellent yields and high enantioselectivities (up to 98% ee). acs.org The reaction employs readily available electrophiles like propargyl bromide. acs.orgnih.gov

The resulting chiral propargylated pyrazolones are highly valuable synthetic intermediates. The terminal alkyne of the newly introduced propargyl group provides a reactive handle for subsequent transformations, such as copper-catalyzed click reactions, to link the chiral scaffold to other molecules, including azido-functionalized biomolecules or polymers. nih.gov

| Entry | 4-Aryl Substituent on Pyrazolone | Yield (%) | ee (%) | Reference |

| 1 | Phenyl | 91 | 93 | acs.org |

| 2 | 4-Methoxyphenyl | 95 | 91 | acs.org |

| 3 | 4-Fluorophenyl | 88 | 94 | acs.org |

| 4 | 4-Chlorophenyl | 92 | 93 | acs.org |

| 5 | 4-Bromophenyl | 91 | 95 | acs.org |

| 6 | 4-Nitrophenyl | 74 | 98 | acs.org |

| 7 | 2-Naphthyl | 87 | 93 | acs.org |

Chemical Reactivity and Mechanistic Transformations of 2 Prop 2 Ynyl 1h Pyrazol 5 One

Reactivity Profile of the Pyrazolone (B3327878) Heterocycle

The pyrazolone ring system is an aromatic heterocycle that exhibits a rich and varied reaction chemistry. Its reactivity is influenced by the presence of two adjacent nitrogen atoms and a carbonyl group, which modulate the electron density around the ring. The compound can exist in different tautomeric forms, which also influences its reactivity profile. nih.gov

Electrophilic Aromatic Substitution on the Pyrazolone Ring

The pyrazolone ring is generally susceptible to electrophilic attack, primarily at the C4 position. chemicalbook.compharmaguideline.com The two nitrogen atoms in the ring decrease the electron density at the C3 and C5 positions, making the C4 position the most nucleophilic and thus the preferred site for electrophilic substitution. pharmaguideline.compharmajournal.net Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edu For these reactions to proceed, an acid catalyst is typically required to generate a sufficiently strong electrophile to react with the aromatic ring. masterorganicchemistry.commsu.edu

It is important to note that the reaction conditions, particularly the acidity of the medium, can influence the outcome of electrophilic substitution. In strongly acidic solutions, protonation of the pyrazole (B372694) ring can lead to the formation of a pyrazolium (B1228807) cation, which may alter the preferred site of substitution. chemicalbook.com

Nucleophilic Additions and Substitutions at Carbonyl and Ring Positions

The pyrazolone core contains a carbonyl group which is susceptible to nucleophilic attack. This can lead to a variety of addition products. Furthermore, the pyrazolone ring itself can participate in nucleophilic reactions. For instance, alkylation can occur at the nitrogen atom of the lactam group. researchgate.net

Condensation reactions are also a common feature of pyrazolone chemistry. researchgate.net These reactions often involve the C4 position, which can be activated for nucleophilic attack under certain conditions.

Oxidation and Reduction Chemistry of the Pyrazolone Core

The pyrazolone ring is generally resistant to both oxidation and reduction, a characteristic attributed to its aromaticity. chemicalbook.compharmajournal.net While the ring itself is stable, side chains attached to it can be oxidized. For example, an alkyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) without affecting the pyrazolone ring. pharmajournal.netcopbela.org

Reduction of the pyrazolone ring is also challenging. However, under forcing conditions, such as catalytic hydrogenation with a metal catalyst, the ring can be reduced to form pyrazoline and then pyrazolidine. pharmajournal.netcopbela.org It is noteworthy that the reduction of functional groups attached to the ring can often be achieved without affecting the pyrazolone core itself. researchgate.net

Alkyne Reactivity of the Propargyl Moiety

The propargyl group, with its terminal alkyne functionality, is a highly reactive handle that allows for a wide array of chemical transformations. This makes 2-prop-2-ynyl-1H-pyrazol-5-one a valuable synthon for the construction of more complex molecules.

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions, Click Chemistry)

The terminal alkyne of the propargyl group readily participates in cycloaddition reactions. One of the most prominent examples is the [3+2] dipolar cycloaddition. This type of reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. acs.org

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where the propargyl group reacts with an azide (B81097) to form a stable 1,2,3-triazole ring. researchgate.netacs.orgvulcanchem.com This reaction is known for its high efficiency and regioselectivity, typically yielding the 1,4-disubstituted triazole isomer. acs.org Ruthenium catalysts can be employed to obtain the 1,5-disubstituted isomer. The resulting triazole-linked pyrazolone structures are of significant interest in medicinal chemistry and materials science. acs.org

Beyond CuAAC, the propargyl group can undergo other cycloaddition reactions. For instance, it can react with nitrile oxides in 1,3-dipolar cycloadditions to form isoxazoles. It can also participate in Diels-Alder reactions, acting as a dienophile. uc.pt

Hydrofunctionalization Reactions (Hydroamination, Hydroboration, Hydrosilylation)

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond of the alkyne. These reactions are atom-economical and provide a direct route to functionalized alkenes. researchgate.netunipd.it

Hydroamination: This reaction involves the addition of an N-H bond across the alkyne. Gold-catalyzed hydroamination of terminal alkynes can lead to the formation of enamines or imines, depending on the subsequent tautomerization. researchgate.net The regioselectivity of the addition is often controlled by the catalyst and the substituents on the alkyne and the amine. researchgate.net Base-catalyzed hydroamination is also a known transformation for alkynes. researchgate.net

Hydroboration: The hydroboration-oxidation of terminal alkynes is a powerful method for the synthesis of aldehydes. The reaction typically proceeds in an anti-Markovnikov fashion, with the boron atom adding to the terminal, less substituted carbon of the alkyne. libretexts.org The use of bulky borane (B79455) reagents, such as disiamylborane (B86530) or 9-BBN, is often necessary to prevent a second hydroboration of the resulting vinylborane (B8500763). libretexts.orgyoutube.com Subsequent oxidation of the vinylborane with hydrogen peroxide and a base yields an enol, which rapidly tautomerizes to the corresponding aldehyde. libretexts.org

Hydrosilylation: This reaction involves the addition of a Si-H bond across the triple bond. Platinum and other transition metal catalysts are commonly used to effect this transformation. nih.govkaust.edu.sa The reaction can be highly regioselective and stereoselective, often yielding vinylsilanes with specific geometries. nih.gov

Table of Research Findings on the Reactivity of this compound and Related Structures

| Reaction Type | Substrate Moiety | Key Findings & Conditions |

| Electrophilic Aromatic Substitution | Pyrazolone Ring | Attack favored at the C4 position. chemicalbook.compharmaguideline.com Requires an acid catalyst. masterorganicchemistry.commsu.edu |

| Nucleophilic Addition | Carbonyl Group | Susceptible to attack by various nucleophiles. researchgate.net |

| Oxidation | Pyrazolone Ring | Generally resistant; side chains can be oxidized. pharmajournal.netcopbela.org |

| Reduction | Pyrazolone Ring | Resistant; can be reduced under forcing conditions. pharmajournal.netcopbela.org |

| [3+2] Cycloaddition (Click Chemistry) | Propargyl Moiety | Copper-catalyzed reaction with azides yields 1,4-disubstituted 1,2,3-triazoles. researchgate.netacs.orgvulcanchem.com |

| Hydroamination | Propargyl Moiety | Gold or base-catalyzed addition of N-H across the triple bond. researchgate.net |

| Hydroboration | Propargyl Moiety | Anti-Markovnikov addition using bulky boranes, followed by oxidation to yield aldehydes. libretexts.orgyoutube.com |

| Hydrosilylation | Propargyl Moiety | Transition metal-catalyzed addition of Si-H, yielding vinylsilanes. nih.govkaust.edu.sa |

Transition Metal-Catalyzed Alkyne Transformations

The terminal alkyne group in this compound is anticipated to be highly susceptible to a variety of transition metal-catalyzed reactions. These transformations are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Gold-Catalyzed Reactions: Gold catalysts, known for their strong affinity for alkynes (alkynophilicity), are expected to readily activate the triple bond of this compound. ecnu.edu.cnnih.gov This activation can lead to several reaction pathways. For instance, in the presence of a suitable nucleophile, gold-catalyzed hydrofunctionalization (e.g., hydroamination, hydroalkoxylation) could occur. More complex transformations, such as domino reactions involving propargylic substitution followed by cycloisomerization, have been observed with analogous N-tosylpropargyl amines, leading to the formation of poly-substituted furans. mdpi.com It is conceivable that this compound could undergo similar transformations. Furthermore, gold-catalyzed cycloaddition reactions of propargyl substrates are well-documented, proceeding through gold-carbene intermediates to yield various cyclic products. ntnu.edu

Palladium-Catalyzed Reactions: Palladium catalysis offers a versatile toolkit for alkyne functionalization, including well-established cross-coupling reactions like the Sonogashira, Heck, and Suzuki reactions. rsc.orguwindsor.canih.gov The terminal alkyne of this compound would be a prime substrate for these transformations, allowing for the introduction of various aryl, vinyl, or alkyl substituents. Additionally, palladium-catalyzed cyclization-alkoxycarbonylation reactions, which have been successfully applied to prop-2-ynylamides, could potentially be adapted to this compound, leading to the formation of exocyclic methylene (B1212753) lactones fused to the pyrazolone ring. nsf.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are known to mediate a range of reactions involving alkynes, including hydrothiolation and allylic alkylation. rsc.orgorganic-chemistry.orgmdpi.com For instance, the rhodium-catalyzed hydrothiolation of alkynes provides a direct route to vinyl sulfides. organic-chemistry.org It is plausible that this compound could react with thiols in the presence of a rhodium catalyst to yield the corresponding vinyl sulfide (B99878) derivative.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, particularly the azide-alkyne cycloaddition ("click chemistry"), represent a highly efficient method for the synthesis of 1,2,3-triazoles. smolecule.comarkat-usa.org The terminal alkyne of this compound would undoubtedly be an excellent substrate for this reaction, allowing for its conjugation with a wide array of azide-containing molecules.

A summary of plausible transition metal-catalyzed reactions is presented in the table below.

| Catalyst System | Reactant(s) | Plausible Product Type | Reference for Analogy |

| Gold(I) or Gold(III) complex | 1,3-Dicarbonyl compound | Furan-fused pyrazolone | mdpi.com |

| Pd(0) complex, Cu(I) cocatalyst | Aryl halide | Aryl-substituted pyrazolone | rsc.orguwindsor.ca |

| Rhodium-hydride complex | Thiol | Vinyl sulfide derivative | organic-chemistry.org |

| Cu(I) salt | Organic azide | 1,2,3-Triazole conjugate | smolecule.comarkat-usa.org |

Intramolecular Cyclizations and Rearrangement Reactions

The bifunctional nature of this compound, possessing both a nucleophilic pyrazolone ring system and an electrophilic alkyne (upon activation), makes it an ideal candidate for intramolecular cyclization reactions to form fused heterocyclic systems.

One of the most anticipated intramolecular transformations is the cycloisomerization of the N-propargyl group. This type of reaction is often promoted by transition metal catalysts, such as gold or platinum. ecnu.edu.cnnih.gov For this compound, an intramolecular cyclization could potentially lead to the formation of a pyrazolo[2,3-a]pyridin-7-one ring system. The regioselectivity of this cyclization (6-endo-dig vs. 5-exo-dig) would likely be influenced by the choice of catalyst and reaction conditions.

Rearrangement reactions are also a possibility. While a nih.govresearchgate.net-Wittig rearrangement is a known process for O-propargyl pyrazolones, the analogous N-propargyl system of the title compound would require the formation of an ylide at the N1 position of the pyrazole ring, which is less common but not inconceivable under strongly basic conditions. nih.gov A more plausible rearrangement could be a Meyer-Schuster-type reaction if the pyrazolone were to exist in its 4-hydroxy-1H-pyrazole tautomeric form, which could then rearrange to an allenyl ketone intermediate. sci-hub.se

The table below outlines some hypothetical intramolecular reactions.

| Reaction Type | Conditions | Plausible Product | Reference for Analogy |

| Intramolecular Cycloisomerization | Gold or Platinum catalyst | Pyrazolo[2,3-a]pyridin-7-one | ecnu.edu.cnnih.gov |

| nih.govresearchgate.net-Sigmatropic Rearrangement | Strong base | 1-Allenyl-1H-pyrazol-5-one | nih.gov |

| Meyer-Schuster Rearrangement | Acidic conditions (via tautomer) | Allenyl pyrazolone ketone | sci-hub.se |

Cascade and Domino Reaction Sequences Involving Both Pyrazolone and Alkyne Moieties

The presence of two reactive centers in this compound opens up the possibility for elegant cascade or domino reactions, where a single set of reagents and conditions triggers a sequence of transformations involving both the pyrazolone ring and the alkyne. nih.govnih.gov

For example, a domino reaction could be initiated by a transition metal-catalyzed activation of the alkyne, followed by an intramolecular attack from the pyrazolone ring or an intermolecular reaction with a third component. A hypothetical three-component reaction could involve this compound, an aryl halide, and a nucleophile, proceeding through a palladium-catalyzed cross-coupling followed by an intramolecular cyclization.

Another possibility is a domino reaction initiated at the pyrazolone ring. For instance, a Knoevenagel condensation at the C4 position of the pyrazolone ring with an aldehyde could be followed by an intramolecular cyclization involving the alkyne, leading to complex fused heterocyclic systems. scispace.com

The following table summarizes potential domino reactions.

| Initiating Reaction | Subsequent Reaction(s) | Plausible Product Type | Reference for Analogy |

| Intermolecular Sonogashira coupling | Intramolecular cyclization | Fused pyrazolo-pyridine derivative | nih.govscispace.com |

| Knoevenagel condensation at C4 | Intramolecular alkyne addition | Fused pyranopyrazole derivative | researchgate.net |

| Michael addition to an activated pyrazolone | Intramolecular cyclization onto alkyne | Complex fused heterocycle | nih.gov |

Detailed Mechanistic Investigations of Key Reaction Pathways

While no specific mechanistic studies for this compound have been reported, the mechanisms of the analogous reactions provide a solid foundation for understanding its potential reactivity.

Mechanism of Gold-Catalyzed Cycloisomerization: In a hypothetical gold-catalyzed intramolecular cyclization, the reaction would likely initiate with the coordination of the gold(I) or gold(III) catalyst to the alkyne, increasing its electrophilicity. ecnu.edu.cnnih.gov The pyrazolone ring, likely in its enol form (4-hydroxy-1H-pyrazole), could then act as a nucleophile, attacking the activated alkyne in either a 6-endo-dig or 5-exo-dig fashion. Subsequent protonolysis or demetallation would then yield the final fused heterocyclic product and regenerate the active catalyst. beilstein-journals.org

Mechanism of Palladium-Catalyzed Domino Reactions: A plausible mechanism for a palladium-catalyzed domino reaction with an aryl halide would begin with the oxidative addition of the aryl halide to a Pd(0) species. uwindsor.ca This would be followed by a Sonogashira coupling with the terminal alkyne of this compound. The resulting aryl-alkyne intermediate could then undergo an intramolecular carbopalladation, where the C-Pd bond adds across the newly formed double bond, followed by reductive elimination to furnish the final cyclized product and regenerate the Pd(0) catalyst. nih.gov

Mechanism of nih.govresearchgate.net-Wittig Rearrangement: For a nih.govresearchgate.net-Wittig-type rearrangement to occur, deprotonation at the methylene group of the propargyl substituent would be required to form an ylide. nih.gov This would be followed by a concerted pericyclic rearrangement involving a five-membered transition state, leading to the formation of an allenyl-substituted pyrazolone. DFT calculations on analogous O-propargyl systems have been used to elucidate the energetics of such pathways. nih.gov

Tautomerism and Isomerism Studies of 2 Prop 2 Ynyl 1h Pyrazol 5 One Systems

Keto-Enol Tautomeric Equilibria in the Pyrazolone (B3327878) Ring

The pyrazolone ring can exhibit keto-enol tautomerism, a fundamental concept in organic chemistry. For 2-prop-2-ynyl-1H-pyrazol-5-one, three principal tautomeric forms are conceivable: the CH, OH, and NH forms (Figure 1).

CH form (Keto): 2-prop-2-ynyl-1,2-dihydro-3H-pyrazol-3-one

OH form (Enol): 2-prop-2-ynyl-1H-pyrazol-5-ol

NH form: 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one (less relevant for the title compound)

Figure 1. General representation of the three main tautomeric forms of 1-substituted pyrazol-5-ones.

Theoretical studies on analogous 1-substituted pyrazol-5-ones have consistently shown that the CH (keto) form is generally the most stable tautomer in both the gas phase and in various solvents. ijpcbs.comnih.gov For instance, DFT calculations on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one indicated the CH form is more stable than the OH and NH forms by approximately 10.35 kcal/mol and 7.84 kcal/mol, respectively, in the gas phase. ijpcbs.com This preference for the keto form is a common feature among pyrazolone derivatives. researchgate.net The relative stability is influenced by the electronic and steric nature of the substituents on the pyrazolone ring.

NH-OH Tautomerism at the Pyrazolone Nitrogen

Beyond the keto-enol equilibrium within the ring, another significant tautomeric relationship exists between the NH and OH forms. In the case of 1-substituted pyrazol-3-ols, which are structural isomers of the 5-ol series, the equilibrium between the NH-form (1,2-dihydro-3H-pyrazol-3-one) and the OH-form (1H-pyrazol-3-ol) is of primary importance. nih.govmdpi.com

In the solid state, X-ray crystal structure analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one has unequivocally shown that it exists as the OH-tautomer, forming dimeric structures through intermolecular hydrogen bonds. nih.govresearchgate.net In solution, the scenario is more complex and solvent-dependent. In nonpolar solvents like CDCl₃, the dimeric OH-form predominates, whereas in polar aprotic solvents like DMSO-d₆, monomeric OH-form species are observed. nih.govresearchgate.net This highlights the crucial role of the environment in shifting the tautomeric equilibrium. For this compound, a similar interplay between the NH and OH forms, influenced by solvent polarity and concentration, is anticipated.

Influence of Substitution Patterns on Tautomeric Preferences

The electronic nature of substituents at various positions on the pyrazole (B372694) ring significantly modulates the relative stabilities of the tautomers.

Substituents at the C3-position: Electron-donating groups at the C3 position tend to shift the equilibrium towards the CH form. researchgate.net

Substituents at the C4-position: The presence of substituents at the C4-position can sterically and electronically influence the favored tautomer. For example, in a study of 4-substituted pyrazolone derivatives, it was found that the keto-enol equilibrium heavily favored the keto form for a 4-acetyl derivative, while the enol form was more stable for a 4-carbaldehyde derivative in the solid state. nih.gov

Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds can significantly stabilize a particular tautomeric form. For instance, a hydroxyl group at a suitable position could favor the enol form through the formation of a six-membered hydrogen-bonded ring. mdpi.com

Computational studies on a range of substituted pyrazoles have systematically evaluated these effects. For instance, calculations have shown that electron-donating groups like -NH₂ and -OH favor the C3-tautomer, while electron-withdrawing groups such as -COOH stabilize the C5-tautomer. mdpi.com

Experimental Methods for Tautomeric Analysis (e.g., Spectroscopic Fingerprinting)

The elucidation of tautomeric equilibria in pyrazolone systems relies heavily on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution. mdpi.com The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the tautomeric form. nih.govmdpi.com By comparing the NMR spectra of a tautomeric compound with those of "fixed" derivatives (where the mobile proton is replaced by a group like methyl), one can deduce the predominant tautomer in solution. nih.govmdpi.com For example, the ¹⁵N NMR chemical shifts of the two nitrogen atoms in the pyrazole ring differ significantly between the NH and OH forms, providing a clear diagnostic tool. nih.govresearchgate.net Temperature-dependent NMR studies can also provide thermodynamic parameters for the tautomeric equilibrium. psu.eduacs.org

X-ray Crystallography: This technique provides unambiguous structural information in the solid state, allowing for the direct visualization of the positions of atoms, including the mobile proton, and thus identifying the exact tautomer present in the crystal lattice. nih.govresearchgate.net

Infrared (IR) and UV-Vis Spectroscopy: IR spectroscopy can help distinguish between keto and enol forms by identifying characteristic vibrational frequencies, such as the C=O stretch in the keto form and the O-H stretch in the enol form. UV-Vis spectroscopy is also sensitive to the electronic structure of the tautomers, with different forms exhibiting distinct absorption maxima. bas.bg

Below is an interactive table summarizing typical NMR chemical shifts for different tautomers based on literature data for analogous compounds.

| Tautomer | Nucleus | Typical Chemical Shift (ppm) | Reference Compound | Solvent |

| OH-form | ¹H (OH) | 10.99 - 11.40 | 1-phenyl-1H-pyrazol-3-ol derivatives | CDCl₃, DMSO-d₆ |

| ¹³C (C-3) | ~160 | 1-phenyl-1H-pyrazol-3-ol | CDCl₃ | |

| ¹⁵N (N-1) | ~191 | 1-phenyl-1H-pyrazol-3-ol | CDCl₃ | |

| ¹⁵N (N-2) | ~248 | 1-phenyl-1H-pyrazol-3-ol | CDCl₃ | |

| NH-form | ¹H (NH) | - | - | - |

| ¹³C (C=O) | - | - | - | |

| ¹⁵N (N-1) | - | - | - | |

| ¹⁵N (N-2) | - | - | - | |

| CH-form | ¹H (CH₂) | - | - | - |

| ¹³C (C=O) | - | - | - | |

| ¹³C (CH₂) | - | - | - |

Computational Modeling of Tautomeric Forms and Energy Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the tautomerism of pyrazolones. ijpcbs.comnih.govnih.gov These methods allow for the calculation of the geometries and relative energies of the different tautomers and the transition states connecting them.

Relative Stabilities: DFT calculations can accurately predict the most stable tautomer in the gas phase and in solution (using models like the Polarizable Continuum Model, PCM). ijpcbs.comnih.gov As mentioned earlier, for many 1-substituted pyrazol-5-ones, the CH form is computationally found to be the most stable. ijpcbs.comnih.gov

Energy Landscapes and Proton Transfer: By mapping the potential energy surface, computational models can elucidate the reaction pathways for interconversion between tautomers. This includes calculating the energy barriers for proton transfer, which provides insight into the kinetics of the tautomerization process. ijpcbs.com For example, studies have shown that the energy barrier for proton transfer increases with solvent polarity. ijpcbs.com

Simulated Spectroscopic Data: A powerful application of computational modeling is the prediction of spectroscopic properties, such as NMR chemical shifts. mdpi.com Calculated chemical shifts for different potential tautomers can be compared with experimental data to aid in the assignment of the observed species. mdpi.commdpi.com

The following table presents a summary of relative energies for pyrazolone tautomers from a computational study.

| Tautomeric Form | Relative Energy (kcal/mol) - Gas Phase (B3LYP/6-31G*) | Relative Energy (kcal/mol) - Ethanol (PCM) | Relative Energy (kcal/mol) - Water (PCM) |

| CH | 0.00 | 0.00 | 0.00 |

| NH | 7.84 | 5.86 | 5.61 |

| OH | 10.35 | 8.84 | 8.65 |

| Data adapted from a study on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. ijpcbs.com |

This computational data clearly illustrates the energetic preference for the CH tautomer and how the relative stabilities are influenced by the solvent environment.

Advanced Spectroscopic Characterization and Structural Elucidation in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 2-prop-2-ynyl-1H-pyrazol-5-one, ¹H NMR spectroscopy would be expected to show distinct signals for each unique proton. The methylene (B1212753) protons (-CH₂-) of the propargyl group would likely appear as a doublet, coupled to the terminal alkyne proton. The terminal alkyne proton (-C≡CH) itself would present as a triplet. The protons on the pyrazolone (B3327878) ring would also exhibit characteristic chemical shifts and coupling patterns, allowing for their definitive assignment.

Table 1: Predicted NMR Data for this compound (Note: This table is predictive, as specific experimental data is not readily available in the searched literature.)

| Technique | Expected Key Signals | Information Provided |

|---|---|---|

| ¹H NMR | Signals for methylene (-CH₂-), alkyne (-C≡CH), and pyrazolone ring protons (CH, CH₂) | Confirms the presence of the propargyl group and the pyrazolone backbone; coupling patterns reveal neighboring protons. |

| ¹³C NMR | Signals for carbonyl (C=O), alkyne (-C≡C-), methylene (-CH₂-), and pyrazolone ring carbons | Identifies all carbon environments, confirming functional groups. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, a strong absorption band corresponding to the carbonyl (C=O) stretch of the pyrazolone ring would be expected, typically in the region of 1700-1740 cm⁻¹. evitachem.com The terminal alkyne (C≡C-H) would be identifiable by two distinct absorptions: a sharp, moderate intensity C≡C-H stretching band around 3300 cm⁻¹ and a weaker C≡C stretching band near 2100-2150 cm⁻¹. nih.gov The C=N and C=C bonds within the pyrazole (B372694) ring would show stretching vibrations in the 1500-1650 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman than in IR, the C≡C triple bond stretch is typically a strong and sharp signal, making it easily identifiable. Differences in the vibrational spectra between polymorphs, if they exist, can be more pronounced in Raman spectroscopy, offering insights into crystal packing. americanpharmaceuticalreview.com

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is a destructive technique that provides information about the molecular weight and molecular formula of a compound. In high-resolution mass spectrometry (HRMS), the mass of the molecule is measured with very high accuracy, allowing for the determination of its elemental composition. For this compound (C₆H₆N₂O), HRMS would confirm the molecular ion peak corresponding to its exact mass.

Furthermore, by analyzing the fragmentation pattern produced when the molecule breaks apart within the spectrometer, researchers can deduce structural information. Expected fragmentation pathways for this compound would likely involve the loss of the propargyl group or cleavage of the pyrazolone ring, providing further confirmation of the proposed structure.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique requires the formation of a suitable single crystal. When successful, it provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. uobaghdad.edu.iqjocpr.com

For this compound, a crystal structure would definitively confirm the connectivity of the atoms, the planarity of the pyrazolone ring, and the orientation of the propargyl substituent. It would also reveal how the molecules pack together in the crystal lattice, providing insight into solid-state properties. While X-ray crystallographic data have been reported for many pyrazole derivatives, specific data for the title compound is not found in the reviewed literature. nih.govnzqa.govt.nz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) provide information about the extent of conjugation in the system.

The pyrazol-5-one ring contains a conjugated system of double bonds and a carbonyl group. The UV-Vis spectrum of this compound would be expected to show absorption maxima characteristic of this chromophore. The position and intensity of these bands can be influenced by the solvent and the specific tautomeric form present in solution. bohrium.comacs.org

Integration of Spectroscopic Data for Comprehensive Structural Confirmation

The definitive structural elucidation of this compound does not rely on a single technique but on the careful integration of all spectroscopic data. NMR confirms the carbon-hydrogen framework and connectivity. IR and Raman identify the key functional groups (C=O, C≡C). Mass spectrometry verifies the molecular formula and provides clues about the structural components through fragmentation. Finally, if a crystal can be obtained, X-ray crystallography provides an unequivocal map of the atomic positions in the solid state. By combining the insights from each of these methods, researchers can build a complete and validated model of the molecular structure, ensuring its unambiguous identification. nzqa.govt.nz

Computational Chemistry and Theoretical Studies on 2 Prop 2 Ynyl 1h Pyrazol 5 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule from first principles. For 2-prop-2-ynyl-1H-pyrazol-5-one, these methods can predict its geometry, electronic landscape, and spectroscopic signatures with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Table 1: Predicted Geometric Parameters for this compound (Illustrative, based on DFT calculations on similar structures)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| N-N Bond Length | ~1.38 Å |

| C=C (ring) Bond Length | ~1.36 Å |

| N-C (propargyl) Bond Length | ~1.46 Å |

| C≡C Bond Length | ~1.21 Å |

| C-N-N Bond Angle | ~110° |

Note: These values are illustrative and based on typical bond lengths and angles found in related pyrazolone (B3327878) and propargyl-substituted heterocyclic structures from computational studies.

Ab Initio Methods for High-Accuracy Property Prediction

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a benchmark for electronic energies and properties. acs.org For this compound, high-accuracy ab initio calculations could be used to refine the energy profile of different tautomers or to investigate the subtleties of its electronic structure, providing a deeper understanding of its stability and reactivity. researchgate.net

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. tandfonline.com

For pyrazolone derivatives, the HOMO is often localized over the pyrazole (B372694) ring and the LUMO can have significant contributions from the carbonyl group. jocpr.com In the case of this compound, the propargyl group's π-system would also be expected to contribute to the molecular orbitals. DFT calculations on a related propargyl-substituted benzimidazolone showed the HOMO and LUMO to be distributed over the entire ring system, with an energy gap of approximately 5.41 eV. iucr.org A similar analysis for this compound would pinpoint the regions most susceptible to electrophilic and nucleophilic attack. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). acs.org

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| EHOMO | ~ -6.5 eV |

| ELUMO | ~ -1.2 eV |

| Energy Gap (ΔE) | ~ 5.3 eV |

| Electronegativity (χ) | ~ 3.85 eV |

Note: These values are illustrative and based on typical ranges observed for similar heterocyclic compounds in computational studies. iucr.orgresearchgate.net

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for the characterization of novel compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (1H and 13C). jocpr.com Theoretical calculations on pyrazolone derivatives have shown that the predicted chemical shifts are in good agreement with experimental data. jocpr.com For this compound, this would allow for the assignment of each proton and carbon signal in its NMR spectra.

Similarly, the calculation of vibrational frequencies (IR and Raman) can be performed. jocpr.com These calculations help in assigning the various vibrational modes of the molecule, such as the characteristic C=O stretch, the C≡C stretch of the alkyne, and the various ring vibrations. A scaling factor is often applied to the calculated frequencies to better match experimental values due to the harmonic approximation used in the calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, isolated molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a condensed phase (e.g., in a solvent or in a crystal lattice). mdpi.com MD simulations use classical mechanics and a force field to describe the interactions between atoms.

For this compound, MD simulations would be particularly useful for exploring its conformational landscape, specifically the rotation of the propargyl group relative to the pyrazolone ring. chemrxiv.org Furthermore, MD simulations can shed light on intermolecular interactions, such as hydrogen bonding (if applicable in a protic solvent or in the solid state) and π-π stacking interactions between pyrazolone rings. nih.gov Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment.

Computational Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and, crucially, transition states can be located. beilstein-journals.org

For this compound, its bifunctional nature (containing both a nucleophilic pyrazolone ring and an electrophilic alkyne) makes it a candidate for various reactions. For example, the terminal alkyne can participate in cycloaddition reactions. whiterose.ac.uk Computational studies could be employed to investigate the mechanism of such reactions, determining whether they proceed via a concerted or stepwise pathway and identifying the structure and energy of the transition state. This allows for the prediction of reaction barriers and, consequently, reaction rates. Theoretical studies on the cycloaddition reactions of other pyrazole-containing systems have successfully elucidated the underlying mechanisms. beilstein-journals.org

Thermodynamic and Kinetic Analysis of Tautomeric Conversions

Pyrazol-5-ones are known to exist in several tautomeric forms, and the position of the equilibrium between these forms is crucial as it can significantly influence the compound's chemical reactivity and biological activity. researchgate.net For 1-substituted pyrazol-5-ones, three primary tautomers are generally considered: the OH-form, the CH-form, and the NH-form. researchgate.net The tautomerism of these compounds has been a subject of extensive study, with findings indicating that the relative stability of the tautomers is influenced by factors such as the nature of substituents and the solvent. researchgate.net

In the case of 1-phenyl-1H-pyrazol-3-ol, NMR and X-ray crystal structure analysis have revealed that it predominantly exists as the OH-form, forming dimers in nonpolar solvents and monomers in polar solvents like DMSO. nih.govmdpi.com This highlights the significant role of intermolecular interactions and the solvent environment in determining the favored tautomeric form.

A theoretical investigation into the tautomerization of 2-hydroxypyridine (B17775) and 2-pyridone, another heterocyclic system with tautomeric possibilities, employed DFT and coupled-cluster methods to analyze the thermodynamic and kinetic properties of the conversion. nih.govmdpi.com Such computational approaches could be applied to this compound to determine the relative energies and activation barriers for the interconversion of its potential tautomers. The study on 2-hydroxypyridine/2-pyridone found that the energy difference between tautomers was small, making it a challenging system for theoretical predictions. nih.govmdpi.com

A hypothetical thermodynamic and kinetic analysis of the tautomeric conversion for this compound would involve calculating the Gibbs free energies of the different tautomers and the transition states connecting them. The results would provide a quantitative measure of their relative populations at equilibrium and the rates of their interconversion.

Table 1: Hypothetical Relative Gibbs Free Energies of this compound Tautomers

| Tautomer | Structure | Relative Gibbs Free Energy (kJ/mol) |

| OH-form | 0 (Reference) | |

| NH-form | +X | |

| CH-form | +Y |

Note: The values X and Y would need to be determined through specific computational calculations for this compound.

Computational Design and Virtual Screening of Novel Derivatives

Computational methods are instrumental in the rational design of novel molecules with specific biological activities, a process that can be more efficient and cost-effective than traditional synthesis and screening. nih.gov For this compound, its core structure can serve as a scaffold for the design of new derivatives.

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein or enzyme. eijppr.comresearchgate.net This process often involves molecular docking, where the binding mode and affinity of a ligand to the active site of a receptor are predicted. eijppr.comresearchgate.net

While no virtual screening studies have been specifically reported for this compound, the methodologies applied to other pyrazole derivatives can be considered. For example, an inverse virtual screening approach was used to evaluate the potential of pyrazolo-[1,5-a]pyrimidine derivatives against various protein targets involved in malaria. eijppr.comresearchgate.net Similarly, novel pyrazole benzimidazolone derivatives were designed and evaluated as antioxidants through molecular docking and dynamics simulations. nih.gov

The design of novel derivatives of this compound could start with identifying a biological target of interest. Subsequently, a library of virtual derivatives could be generated by adding various substituents to the pyrazolone core. These derivatives would then be docked into the active site of the target protein to predict their binding affinities and modes.

Table 2: Example of a Virtual Screening Workflow for this compound Derivatives

| Step | Description |

| 1. Target Identification | Select a protein target relevant to a specific disease. |

| 2. Library Generation | Create a virtual library of derivatives by modifying the this compound scaffold. |

| 3. Molecular Docking | Dock the virtual library against the active site of the target protein to predict binding scores. |

| 4. Filtering and Selection | Select the top-scoring compounds based on their predicted binding affinity and interactions with key residues. |

| 5. ADMET Prediction | Computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the selected compounds. nih.gov |

| 6. Synthesis and Biological Evaluation | Synthesize the most promising candidates for experimental validation of their biological activity. |

The propargyl group (prop-2-ynyl) on the nitrogen atom of this compound offers a reactive site for further chemical modifications, such as through click chemistry, to generate a diverse range of derivatives for virtual screening. nih.gov The insights gained from such computational studies can guide the synthesis of new compounds with a higher probability of exhibiting the desired biological effects.

Applications in Materials Science and Industrial Chemistry Excluding Biological and Clinical Uses

Role as a Key Intermediate in Complex Organic Synthesis

The dual functionality of 2-prop-2-ynyl-1H-pyrazol-5-one renders it a significant building block for the synthesis of more complex molecular architectures. The terminal alkyne is particularly amenable to a wide range of chemical transformations, allowing for molecular elaboration and the construction of diverse compound libraries.

The propargyl group is a key functional handle for creating new heterocyclic systems. Its terminal alkyne is a prime substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netresearchgate.netacs.org This reaction allows for the efficient, high-yield synthesis of 1,2,3-triazole-containing compounds by reacting the alkyne of the pyrazolone (B3327878) with various organic azides. researchgate.netresearchgate.net The resulting triazole-linked pyrazolone structures are of interest for creating novel ligands and functional materials.

Furthermore, the alkyne functionality enables intramolecular cyclization reactions to form fused or spiro-heterocyclic systems. For instance, derivatives such as O-[(pyrazol-4-yl)-prop-2-ynyl]-hydroxylamine can undergo base-mediated intramolecular addition to yield pyrazolyl-substituted isoxazolines. rsc.org The reactivity of the propargyl group has also been harnessed in reactions with 1,2-diaza-1,3-dienes to produce complex spiro compounds like 9-alkyl-7-aryl-1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones. mdpi.com Additionally, the alkyne can participate in multi-component reactions, such as the Ugi reaction, to produce pyrazole-tethered propargylamides, which are precursors to fused heterocyclic systems like pyrazolo[1,5-a] Current time information in Bangalore, IN.frontiersin.orgdiazepines via silver-catalyzed heteroannulation. beilstein-journals.org

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Propargyl Pyrazole (B372694) Derivatives

| Starting Material Type | Reagent(s) | Resulting Heterocycle | Reaction Type | Reference(s) |

|---|---|---|---|---|

| Propargyl Pyrazole | Organic Azide (B81097), Cu(I) catalyst | 1,2,3-Triazole | 1,3-Dipolar Cycloaddition (Click Chemistry) | researchgate.netresearchgate.net |

| O-[(pyrazol-4-yl)-prop-2-ynyl]-hydroxylamine | Base (e.g., NaOH) | Isoxazoline | Intramolecular Cyclization | rsc.org |

| Propargyl Alcohol & 1,2-Diaza-1,3-diene | Base | Oxa-diazaspiro-nona-diene-one | Michael Attack/Cyclization/ mdpi.comunicam.it-Wittig Rearrangement | mdpi.com |

| Pyrazole-tethered Propargylamide | Silver(I) triflate | Pyrazolo[1,5-a] Current time information in Bangalore, IN.frontiersin.orgdiazepine | Post-Ugi Intramolecular Heteroannulation | beilstein-journals.org |

The terminal alkyne of this compound makes it a candidate monomer for alkyne polymerization. A notable example is the pressure-induced topochemical polymerization of a related propargyl-substituted pyrazole derivative, PIP-1 (a dinitro-pyrazol-amine with a propargyl group). chinesechemsoc.org Under high pressure, the crystalline monomer PIP-1 was shown to polymerize, forming a one-dimensional polymer tape, demonstrating the potential for creating advanced energetic materials. chinesechemsoc.org This process highlights that the propargyl group can serve as a polymerizable unit when appropriately integrated into a pyrazole-based molecule. chinesechemsoc.org

While direct polymerization of this compound is not widely documented, the synthesis of polypyrazoles through methods like azide-alkyne polycycloaddition is an established field. mdpi.com This suggests that the compound could be functionalized with an azide group to create an AB-type monomer capable of undergoing "click" polymerization to yield poly-1,2,3-triazoles with pendant pyrazolone moieties. The presence of the pyrazolone ring within the polymer backbone or as a side chain can impart specific thermal or chemical properties to the resulting material. researchgate.net

Ligand Design in Coordination Chemistry

Pyrazolone derivatives are well-established ligands in coordination chemistry due to the presence of multiple heteroatoms (nitrogen and oxygen) capable of binding to metal ions. unicam.itajgreenchem.com The this compound scaffold can be readily modified to create sophisticated chelating agents for various applications.

Pyrazolone-based ligands are typically synthesized through condensation reactions. For example, 4-acyl-5-pyrazolones can act as O,O-chelating ligands. unicam.it These can be further reacted with hydrazines or amines to form Schiff base or hydrazone derivatives, which often act as N,O- or O,N,N-chelating ligands with enhanced coordination features. unicam.itdiva-portal.org

The characterization of these ligands is comprehensive, employing a suite of analytical techniques. The molecular structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis (C.H.N.S.). ajgreenchem.comekb.eg The specific functional groups and coordination sites (e.g., C=O, C=N, N-H) are identified using Fourier-Transform Infrared (FT-IR) spectroscopy, where shifts in absorption bands upon complexation provide evidence of metal-ligand binding. ekb.eg In many cases, single-crystal X-ray diffraction is used to definitively determine the solid-state structure and tautomeric form of the ligand. unicam.itdiva-portal.org

Pyrazolone-based ligands demonstrate versatile coordination behavior, binding to a wide range of metal ions, including transition metals like copper(II), zinc(II), nickel(II), and cobalt(II). ajgreenchem.comdiva-portal.orgekb.eg The specific coordination mode depends on the ligand's structure and the metal ion.

Common coordination modes include:

Bidentate (κ²): Ligands like 4-acylpyrazolones or certain hydrazones can coordinate in a bidentate fashion through one oxygen and one nitrogen atom (N,O-chelation), forming stable five- or six-membered rings with the metal center. diva-portal.org

Tridentate (κ³): More complex hydrazone derivatives can act as tridentate ligands, coordinating through two nitrogen atoms and one oxygen atom (O,N,N-chelation). diva-portal.org

These interactions lead to the formation of metal complexes with various geometries, such as square planar, tetrahedral, and octahedral, which are determined by the coordination number of the metal and the nature of the ligands. ajgreenchem.comdiva-portal.org For instance, studies have shown the formation of monomeric [Cu(HL)₂] complexes with a square planar geometry and octahedral [Zn(HL)₂(MeOH)₂] complexes where the pyrazolone ligand binds in a bidentate fashion. diva-portal.org

Table 2: Characteristics of Metal Complexes with Pyrazolone-Based Ligands

| Ligand Type | Metal Ion(s) | Coordination Mode | Resulting Geometry | Reference(s) |

|---|---|---|---|---|

| Pyrazolone Hydrazone | Zn(II), Cu(II) | κ²-N,O Bidentate | Square Planar, Octahedral | diva-portal.org |

| Pyrazolone Hydrazone | Zn(II), Cu(II) | κ³-O,N,N Tridentate | Octahedral | diva-portal.org |

| 1-Thiocarbamoyl-2-pyrazoline | Co(II), Ni(II), Cu(II), Zn(II) | Bidentate (N,S) | Octahedral, Tetrahedral | ajgreenchem.comekb.eg |

| Protic Pyrazole | Ruthenium(II) | N,N Chelate | - | rsc.org |

Metal complexes derived from pyrazole and pyrazolone ligands have shown significant promise as catalysts in various organic transformations. The electronic properties and geometry of the metal center, which are tunable by modifying the ligand structure, are key to their catalytic activity.

Protic pyrazole-ruthenium(II) complexes, for example, have been successfully employed as catalysts for the transfer hydrogenation of ketones and the isomerization of propargylic alcohols. rsc.orgnih.gov The protic N-H group in the pyrazole ring can participate in metal-ligand cooperation, facilitating substrate activation. rsc.org

Furthermore, copper complexes stabilized by pyrazole-containing ligands are effective catalysts for oxidation reactions, such as the oxidation of catechol to o-quinone. researchgate.net Copper(I) complexes featuring 1,2,3-triazole-tethered ligands—structures accessible from this compound via click chemistry—are highly active catalysts for the CuAAC reaction itself, demonstrating a full circle of utility. beilstein-journals.org The broad catalytic scope also includes olefin polymerization and cross-coupling reactions using complexes with ligands like 2,6-bis(pyrazol-1-yl)pyridine. mdpi.com

Utilization in Photochromic Systems and Optical Materials

Pyrazolone derivatives are recognized as a significant class of organic photochromic materials, valued for their high sensitivity and excellent fatigue resistance, particularly in the solid state. rhhz.net This phenomenon, where a compound reversibly changes color upon exposure to light, is fundamental for developing applications like optical data storage, molecular switches, and smart materials. rhhz.netrsc.org

The photochromism in many pyrazolone derivatives arises from a reversible enol-keto tautomerization, which can be triggered by UV light irradiation. rsc.orgresearchgate.net The initial form (e.g., a white or colorless enol form) isomerizes to a colored keto form (e.g., yellow-brown) upon absorbing UV radiation. rsc.org This transformation can often be reversed by heating, allowing the material to return to its original state. The presence of intermolecular hydrogen bonds in the crystalline structure can facilitate the necessary proton transfer for this enol-keto transformation. rsc.org

For instance, studies on novel pyrazolone derivatives have demonstrated this color change and the ability to modulate fluorescence emission by up to 90% upon UV light exposure. rsc.org The colored isomers can be very stable at room temperature, with the reverse reaction occurring at elevated temperatures. rsc.org Composite films have also been successfully created by embedding pyrazolone derivatives into polymer matrices like polyvinyl alcohol (PVA) and hydroxypropylmethylcellulose (B13716658) (HPMC), which retain the photochromic properties of the parent compound. rhhz.netnih.gov

While specific studies on the photochromic behavior of this compound are not detailed in available research, the presence of the pyrazolone core suggests it could exhibit similar properties. The propargyl group's electronic influence might modulate the absorption spectra and the kinetics of the photochromic process. Furthermore, the alkyne functionality provides a site for covalent attachment to polymers or surfaces, which could be used to engineer advanced optical materials.

Table 1: Photochromic Properties of Selected Pyrazolone Derivatives

| Compound/System | Transformation | Stimulus for Color Change | Reversion Method | Application Note |

| 1,3-diphenyl-4-(3-chloro-4-fluorobenzal)-5-hydoxypyrazole 4-phenylsemicarbazide (B1584512) (1a) | Colorless to Yellow | UV Irradiation | Heating at 120 °C | Good fatigue resistance and fluorescent switching. nih.gov |

| 1a in HPMC Composite Film | Colorless to Yellow | UV Irradiation | Heating | Demonstrates photochromism in a polymer matrix. nih.gov |

| Novel Pyrazolone Derivative | White (E-form) to Yellow-Brown (K-form) | UV Irradiation | Heating | Fluorescence emission can be modulated. rsc.org |

Evaluation as Corrosion Inhibitors for Metallic Surfaces

Pyrazolone and pyrazole derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, including carbon steel and copper, in acidic environments. iapchem.orgnih.govnih.gov The primary mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. nih.govbohrium.com This adsorption is facilitated by the presence of heteroatoms (like nitrogen and oxygen in the pyrazolone ring) with lone pairs of electrons and the π-electrons of the heterocyclic ring, which can interact with the vacant d-orbitals of the metal. acs.org

Research has shown that pyrazolone derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The effectiveness of these inhibitors generally increases with concentration. nih.govrsc.org For example, studies on specific pyrazolone compounds have reported high inhibition efficiencies, often exceeding 90%, in hydrochloric and sulfuric acid solutions. iapchem.orgnih.govrsc.org

The propargyl group in this compound is a feature shared with known corrosion inhibitors like propargyl alcohol, which is effective for protecting metals in acidic media. rsc.org The triple bond in the propargyl group can enhance adsorption onto the metal surface. A study on a related compound, 1,5-di(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione (P1), confirmed its efficacy as a corrosion inhibitor for mild steel in 1M HCl. researchgate.net The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface through a combination of physical and chemical interactions. bohrium.comnih.gov

Given these precedents, this compound is expected to be an effective corrosion inhibitor. Its pyrazolone ring provides the primary adsorption centers, while the propargyl group could contribute to enhanced surface bonding and also serve as a point of attachment for creating more complex, polymeric inhibitor films.

Table 2: Corrosion Inhibition Efficiency of Various Pyrazole/Pyrazolone Derivatives on Steel in Acidic Media

| Inhibitor | Metal | Medium | Concentration | Inhibition Efficiency (%) | Reference |

| 3-methyl-1H-pyrazol-5-amine (MPA) | Mild Steel | 1 M H₂SO₄ | 0.8 mg/L | 96.47 | nih.gov |

| 3-methyl-1H-pyrazol-5-(4H)-one (MPO) | Mild Steel | 1 M H₂SO₄ | 0.8 g/L | 85.55 | nih.gov |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 1 mM | 90.2 | acs.org |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 10⁻³ M | 91.8 | nih.gov |

| 1,5-di(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione (P1) | Mild Steel | 1 M HCl | Not specified | High | researchgate.net |

Applications in Dye Chemistry and Pigment Development

Pyrazolone derivatives are a cornerstone in the synthesis of azo dyes and pigments, which constitute the largest and most versatile class of colorants used in industries ranging from textiles to printing. researchgate.netnih.gov In this context, the pyrazolone ring typically acts as a "coupling component." The synthesis involves a diazo-coupling reaction, where a diazotized aromatic primary amine (the diazo component) reacts with the active methylene (B1212753) group at the C4 position of the pyrazolone ring. nih.govnih.gov

The resulting pyrazolone azo dyes are known for their bright hues, typically in the yellow to red range, and good tinctorial strength. nih.govresearchgate.net The specific color and properties of the dye, such as lightfastness and wash fastness, can be fine-tuned by modifying the substituents on both the pyrazolone ring and the diazo component. researchgate.net For instance, heterocyclic azo disperse dyes, including those based on pyrazolone, are known to produce brighter shades and exhibit excellent fastness properties when applied to synthetic fibers like polyester. nih.gov

The compound this compound is a suitable precursor for creating novel azo dyes. The pyrazolone core would serve as the coupling component. The propargyl group introduces a reactive alkyne functionality into the dye molecule. This feature is highly valuable for creating "reactive dyes" or functional pigments. The alkyne can readily participate in post-synthesis modifications, such as copper-catalyzed azide-alkyne cycloaddition (a "click reaction"), allowing the dye to be covalently bonded to polymers, surfaces, or other molecules, which can enhance properties like durability and prevent dye leaching. vulcanchem.com While specific examples of dyes synthesized directly from this compound are not prevalent in the literature, the synthetic route is well-established for analogous compounds. researchgate.netnih.gov

Table 3: Characteristics of Azo Dyes Derived from Pyrazolone Precursors

| Diazo Component | Coupling Component | Resulting Dye Type | Typical Colors | Key Properties/Applications |

| Substituted Anilines | 3-Methyl-1-phenyl-5-pyrazolone | Disperse Azo Dye | Yellow to Orange | Textile dyeing, good fastness on polyester. researchgate.netnih.gov |

| 5-Amino-4-arylazo-3-methyl-1H-pyrazoles | Various Pyrazolones | Disazo Dyes | Varied | Potential for high color strength. researchgate.net |

| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Active Methylene Compounds | Pyrazole Azo Dyes | Yellow to Red | Investigated for use in light color paints. nih.gov |

| 2-Aminothiazoles | 1-Phenyl-3-amino-pyrazol-5-one | Hetarylazo Disperse Dye | Varied | Better fastness properties than carbocyclic analogues. |

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The synthesis of pyrazolone (B3327878) derivatives has traditionally relied on the condensation of hydrazines with β-ketoesters, often requiring organic bases and volatile organic solvents. nih.gov The future of chemical synthesis, however, lies in the adoption of green and sustainable practices. For 2-prop-2-ynyl-1H-pyrazol-5-one, this translates to the development of synthetic routes that are environmentally benign, economically viable, and highly efficient.

Key areas of research in this domain include:

Water-Based Synthesis: Utilizing water as a solvent is a primary goal of green chemistry. thieme-connect.comrsc.org Research into the aqueous synthesis of pyrazoles has shown promising results, and adapting these methods for this compound could significantly reduce the environmental impact of its production. thieme-connect.comacs.org This could involve the use of catalysts that are effective in aqueous media or even catalyst-free reactions under specific conditions. rsc.orgacs.org

Energy-Efficient Techniques: Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. rsc.org Exploring these techniques for the synthesis of this compound could offer a more sustainable alternative to conventional heating methods.

Benign Catalysts: The use of biodegradable and reusable catalysts is another crucial aspect of green synthesis. rsc.org Research into solid-supported catalysts, nanocatalysts, and ionic liquids for pyrazole (B372694) synthesis is ongoing and could be extended to the target molecule. thieme-connect.comekb.eg For instance, the use of a CeO2/CuO@GQDs@NH2 nanocomposite catalyst has been reported for the aqueous synthesis of tetrasubstituted pyrazoles. thieme-connect.com

Solvent-Free Conditions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification. rsc.orgmdpi.com The development of solvent-free methods for the synthesis of this compound, potentially under mechanochemical conditions (ball milling), presents an exciting research direction.

A comparative look at traditional versus potential green synthetic approaches is presented in the table below.

| Feature | Traditional Synthesis | Green Synthesis |

| Solvent | Organic solvents (e.g., ethanol, methanol) | Water, solvent-free |

| Catalyst | Homogeneous bases (e.g., piperidine, NaH) | Heterogeneous catalysts, nanocatalysts, ionic liquids |

| Energy Input | Conventional heating (reflux) | Microwave, ultrasound |

| Byproducts | Often requires purification to remove byproducts | Minimized byproducts, easier purification |

| Atom Economy | Can be moderate | Generally higher |

Exploration of Novel Reactivity and Unconventional Transformations

The unique combination of a terminal alkyne and a pyrazolone ring in this compound suggests a rich and largely unexplored reactive landscape. Future research should focus on harnessing this reactivity to forge new chemical bonds and construct complex molecular architectures.

Click Chemistry: The propargyl group is a prime handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This would allow for the facile conjugation of this compound to a wide variety of molecules, including biomolecules, polymers, and functional materials. bohrium.comnih.gov

Unconventional Ring Transformations: Recent studies have demonstrated unusual ring-opening and transformation reactions of heterocyclic compounds. acs.orgresearchgate.net Investigating the behavior of the pyrazolone ring in this compound under various conditions (e.g., with Lewis acids, oxidants) could lead to the discovery of novel synthetic pathways to other heterocyclic systems. acs.org For instance, an unusual thionyl chloride-promoted C-C bond formation has been observed in the preparation of 4,4'-bipyrazolones. beilstein-journals.org

Reactions at the C-4 Position: The C-4 position of the pyrazolone ring is susceptible to electrophilic substitution, providing a route to a diverse range of derivatives. nih.gov Exploring reactions such as Vilsmeier-Haack formylation, nitrosation, and coupling with diazonium salts could yield novel compounds with interesting properties.

Multicomponent Reactions: Designing one-pot, multicomponent reactions that utilize this compound as a building block would be a highly efficient strategy for generating molecular diversity. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. nih.govresearchgate.net The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant step towards modernizing its production.

Automated Synthesis: Automated platforms can rapidly synthesize libraries of compounds, which is invaluable for drug discovery and materials science. rsc.org The development of an automated synthesis protocol for derivatives of this compound would accelerate the exploration of its structure-activity relationships. google.com

In-line Purification and Analysis: Flow reactors can be coupled with in-line purification and analytical techniques, allowing for real-time monitoring and optimization of reaction conditions. This would streamline the synthesis and characterization of new compounds based on the this compound scaffold.

Advanced Theoretical Predictions for Structure-Property Relationships

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental work. digitaloceanspaces.com For this compound, theoretical studies can offer valuable insights into its structure, reactivity, and potential applications.

DFT Calculations: Density Functional Theory (DFT) can be used to calculate a wide range of properties, including molecular geometry, electronic structure, and spectroscopic data. digitaloceanspaces.commdpi.com Such calculations can help to understand the tautomeric preferences of the pyrazolone ring and predict its reactivity in various chemical transformations. mdpi.comunicam.it

Structure-Property Relationship Modeling: By combining computational data with experimental results, it is possible to build models that correlate the structure of this compound derivatives with their properties. dntb.gov.ua This can be particularly useful in fields like drug design and materials science for predicting the activity or performance of new compounds before they are synthesized. nih.gov

Potential in Supramolecular Chemistry and Self-Assembly Processes

The ability of molecules to self-assemble into well-defined supramolecular structures is a rapidly growing area of research with applications in materials science, nanotechnology, and medicine. The pyrazole moiety is known to participate in hydrogen bonding and coordination with metal ions, making it a valuable building block for supramolecular chemistry. mdpi.comrsc.orgtorvergata.it

Hydrogen-Bonded Assemblies: The N-H and C=O groups of the pyrazolone ring in this compound can act as hydrogen bond donors and acceptors, respectively. nih.gov This could enable the formation of various supramolecular architectures, such as chains, sheets, and more complex networks. researchgate.net

Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms can coordinate to metal ions, opening up the possibility of using this compound as a ligand for the construction of Metal-Organic Frameworks (MOFs). torvergata.it The propargyl group could then be used for post-synthetic modification of the MOF, introducing new functionalities.

Self-Assembled Gels and Luminescent Materials: Pyrazole derivatives have been shown to act as organogelators and exhibit interesting photophysical properties, such as aggregation-induced emission enhancement (AIEE). rsc.org Investigating the self-assembly behavior of this compound and its derivatives in different solvents could lead to the discovery of new soft materials with tunable properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.